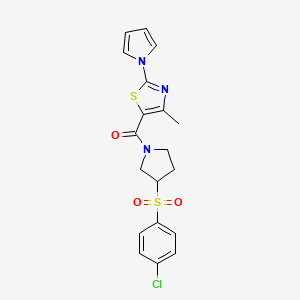
2-Methoxy-4-propoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-propoxybenzoic acid, also known as ethyl 2-methoxy-5-propoxybenzoate, is a chemical compound that belongs to the class of benzoic acid derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Controlled Release of Flavor
2-Methoxy-4-propoxybenzoic acid's derivative, vanillic acid (4-hydroxy-3-methoxybenzoic acid), is used as a flavoring agent in foods. Research has explored the encapsulation of vanillic acid into layered double hydroxide (LDH) to create nanohybrids for controlled flavor release, highlighting the potential of this compound derivatives in food technology (Hong, Oh, & Choy, 2008).
Spectroscopy and Analytical Applications
The spectroscopic study of vanillic acid, a compound related to this compound, demonstrates its significance in winemaking. Its spectral fingerprints in infrared and Raman spectra, supported by quantum chemical computations, have potential in analytical applications, such as the detection of vanillic acid in silver colloidal solutions at picomole concentrations (Clavijo, Menendez, & Aroca, 2008).
Chemical Properties and Reactions
Research on derivatives of benzoic acid, including methoxy, carboxymethoxy, and triphenylmethoxy compounds, has provided insights into their acid, fluorescence, and complexing properties with alkaline cations. This study contributes to understanding the diverse chemical properties and potential applications of this compound derivatives (Tudose et al., 2010).
Antioxidant Activity in Food Chemistry
Compounds related to this compound, such as ethyl-3,4-dihydroxybenzoic acid, have been identified in rice cultivars, demonstrating significant antioxidant activity. This suggests the potential application of this compound derivatives in enhancing the nutritional value of food products (Chung & Shin, 2007).
Catalysis and Bio-Oil Reforming
In the context of energy and bio-oil reforming, studies have examined the hydrodeoxygenation of compounds like 2-methoxy phenol using Pt/mesoporous zeolite catalysts. This research highlights the role of this compound derivatives in catalysis and their potential applications in bio-oil processing and energy production (Lee et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-methoxy-4-propoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-6-15-8-4-5-9(11(12)13)10(7-8)14-2/h4-5,7H,3,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSTFUCGUMFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Dimethylamino)-6-[(dimethylsulfamoylamino)methyl]-1,3,5-triazin-2-yl]morpholine](/img/structure/B3011834.png)
![2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B3011836.png)

![N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride](/img/structure/B3011839.png)





![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3011847.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone](/img/structure/B3011850.png)
